Synthesis and characterization of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Synthesis and characterization of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Foreword for the Modern Researcher
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents, including antifungal and antimicrobial compounds.[1][2] Its unique structural features and capacity for diverse functionalization make it a privileged core for drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-interest derivative: 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Authored from the perspective of a senior application scientist, this document transcends a mere recitation of steps. It delves into the causality behind experimental choices, embeds self-validating checkpoints within protocols, and is grounded in authoritative spectral data interpretation. Our objective is to empower researchers, scientists, and drug development professionals with a robust and reproducible framework for producing and verifying this valuable heterocyclic compound.
Part 1: The Synthetic Pathway: From Carboxylic Acid to Triazole Core
The synthesis of the target triazole is a multi-step process that efficiently builds the heterocyclic core from commercially available starting materials. The chosen pathway involves the formation of a key dithiocarbazinate intermediate, followed by a hydrazine-mediated cyclization.
The Strategic Rationale and Reaction Mechanism
The synthesis begins with 2-chlorobenzoic acid. The first critical step is its conversion to the corresponding acid hydrazide. This transformation is essential as the hydrazide moiety provides the necessary nucleophilic nitrogen atoms for subsequent reactions.
The 2-chlorobenzoyl hydrazide is then reacted with carbon disulfide in an alkaline medium (potassium hydroxide in ethanol). The highly nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of CS₂, leading to the formation of a potassium dithiocarbazinate salt. This salt is the direct precursor to the triazole ring.
The final and defining step is the cyclization of this salt. The addition of hydrazine hydrate and subsequent heating provides the second nitrogen atom required for the 1,2,4-triazole ring and facilitates an intramolecular condensation and dehydration, yielding the stable aromatic triazole system. The 4-amino group is incorporated directly from the hydrazine molecule used for cyclization.[3][4]
General Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic process.
Caption: High-level workflow for the synthesis of the target triazole.
Detailed Experimental Protocol
This protocol is a representative synthesis. Researchers should adapt based on laboratory conditions and scale.
Step 1: Synthesis of 2-Chlorobenzoyl Hydrazide
-
To a solution of 2-chlorobenzoic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (5 mL) cautiously.
-
Reflux the mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and slowly pour it into ice-cold water. The resulting ester will precipitate. Filter, wash with cold water, and dry.
-
Take the crude 2-chlorobenzoate ester (0.08 mol) and dissolve it in ethanol (100 mL).
-
Add hydrazine hydrate (99%, 0.16 mol) to the solution.
-
Reflux the mixture for 6-8 hours. The formation of a solid indicates the product.
-
Cool the mixture, filter the precipitated 2-chlorobenzoyl hydrazide, wash with cold ethanol, and recrystallize from ethanol to obtain a pure product.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
In a flask immersed in an ice bath, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Add 2-chlorobenzoyl hydrazide (0.1 mol) to the cold solution with stirring.
-
Add carbon disulfide (0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.
-
The precipitated potassium salt is then filtered, washed with dry ether, and used directly in the next step.
Step 3: Synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate salt (0.08 mol) in water (80 mL).
-
Add hydrazine hydrate (99%, 0.16 mol) to the suspension.
-
Reflux the mixture for 8-12 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be noted (conduct in a well-ventilated fume hood).
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 5-6.
-
The crude product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic impurities, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure title compound.
Part 2: Comprehensive Characterization and Structural Elucidation
Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical Properties
A sharp, defined melting point is a primary indicator of purity. The molecular formula and weight are crucial for all subsequent spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₈H₇ClN₄S |
| Molecular Weight | 226.69 g/mol [5] |
| Appearance | Typically a crystalline solid (e.g., off-white or pale yellow) |
| Melting Point | To be determined experimentally |
Spectroscopic Verification Workflow
The following workflow ensures a multi-faceted confirmation of the molecular structure.
Caption: A logical workflow for the structural characterization of the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for identifying the key functional groups present in the molecule. The spectrum should confirm the successful formation of the amino and thiol groups and the integrity of the aromatic ring.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Rationale for Confirmation |
| N-H Stretch (Amino) | 3350 - 3100 (often two bands) | Confirms the presence of the 4-amino group.[6] |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the 2-chlorophenyl ring.[7] |
| S-H Stretch (Thiol) | 2600 - 2550 (weak) | Key indicator of the thiol tautomer.[8] Note: This peak can be broad or absent. |
| C=N Stretch (Triazole) | 1630 - 1580 | Confirms the formation of the triazole ring structure.[2][8] |
| Aromatic C=C Stretch | 1580 - 1450 | Further confirmation of the aromatic substituent.[7] |
| N-C=S Bands | 1285 - 950 (several bands) | Characteristic vibrations of the thioamide/thiol group within the ring.[8] |
| C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro-substituent. |
Note on Tautomerism: The compound can exist in thiol-thione tautomeric equilibrium. In the solid state (KBr pellet), the thione form (C=S, strong band around 1285 cm⁻¹) may predominate over the thiol (S-H) form.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the compound's carbon-hydrogen framework. Spectra are typically recorded in deuterated solvents like DMSO-d₆.
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expected as a complex multiplet in the range of δ 7.2-7.8 ppm, integrating to 4 protons. The substitution pattern on the phenyl ring will dictate the specific splitting.
-
Amino Protons (NH₂): A broad singlet is expected, typically in the range of δ 5.0-5.5 ppm, integrating to 2 protons.[8][11] This signal is exchangeable with D₂O.
-
Thiol Proton (SH): A broad singlet, often found far downfield (δ 13.0-14.0 ppm), integrating to 1 proton.[8][9] This is also exchangeable with D₂O. Its significant downfield shift is characteristic of the acidic proton in the thione/thiol tautomeric system.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals expected between δ 125-140 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the triazole ring will have distinct chemical shifts.
-
Triazole Ring Carbons (C3 & C5): Two distinct signals are expected for the triazole ring carbons. The C5 carbon (attached to the phenyl group) may appear around δ 150-160 ppm, while the C3 carbon (the thione/thiol carbon) is typically observed further downfield, often in the range of δ 165-170 ppm.[9][12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.[13]
-
Molecular Ion Peak: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.
-
Calculated m/z for C₈H₇³⁵ClN₄S: 227.0156
-
Calculated m/z for C₈H₇³⁷ClN₄S: 229.0127
-
The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a definitive confirmation of a single chlorine atom in the structure.
-
-
Key Fragmentation Pathways: The 1,2,4-triazole ring can undergo characteristic cleavages.[14] Common fragmentation patterns include the loss of small molecules like N₂ or HCN. The bond between the phenyl ring and the triazole core can also cleave, leading to fragments corresponding to the [C₆H₄Cl]⁺ ion.
Part 3: Applications and Significance
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a precursor to a vast number of derivatives with significant biological potential. The primary amino group at the 4-position is a versatile handle for further chemical modification, such as the formation of Schiff bases by condensation with various aldehydes.[3][15] These subsequent derivatives have been extensively explored for a range of activities, including:
-
Anticonvulsant Properties [16]
-
Anticancer and Antitumor Effects [2]
-
Antioxidant and Antiradical Activity [17]
The specific 2-chlorophenyl substituent of the title compound modulates its lipophilicity and electronic properties, which can significantly influence its interaction with biological targets. Therefore, mastering the synthesis and characterization of this core molecule is a critical first step for research programs aimed at developing novel therapeutic agents.
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